molecular formula C10H16O2 B14605577 2-Methylpropyl 2-methylpenta-3,4-dienoate CAS No. 60523-24-2

2-Methylpropyl 2-methylpenta-3,4-dienoate

Katalognummer: B14605577
CAS-Nummer: 60523-24-2
Molekulargewicht: 168.23 g/mol
InChI-Schlüssel: UTZUVGRVUFQKBP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methylpropyl 2-methylpenta-3,4-dienoate is an organic compound with the molecular formula C10H16O2. It is an ester derived from 2-methylpropyl alcohol and 2-methylpenta-3,4-dienoic acid. This compound is known for its unique structure, which includes a pentadienoate moiety, making it an interesting subject for various chemical studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylpropyl 2-methylpenta-3,4-dienoate typically involves the esterification of 2-methylpropyl alcohol with 2-methylpenta-3,4-dienoic acid. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methylpropyl 2-methylpenta-3,4-dienoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be employed.

Major Products Formed

    Oxidation: 2-Methylpenta-3,4-dienoic acid.

    Reduction: 2-Methylpropyl 2-methylpentanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Methylpropyl 2-methylpenta-3,4-dienoate has several applications in scientific research:

    Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: The compound is investigated for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.

    Industry: It is used in the synthesis of fragrances and flavoring agents due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 2-Methylpropyl 2-methylpenta-3,4-dienoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in further biochemical pathways. The compound’s unique structure allows it to interact with specific enzymes and receptors, influencing various biological processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethyl 2-methylpenta-3,4-dienoate: Similar in structure but with an ethyl group instead of a 2-methylpropyl group.

    Methyl 2-methylpenta-3,4-dienoate: Contains a methyl group instead of a 2-methylpropyl group.

    Propyl 2-methylpenta-3,4-dienoate: Has a propyl group instead of a 2-methylpropyl group.

Uniqueness

2-Methylpropyl 2-methylpenta-3,4-dienoate is unique due to its specific ester group, which imparts distinct chemical and physical properties. Its structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

60523-24-2

Molekularformel

C10H16O2

Molekulargewicht

168.23 g/mol

InChI

InChI=1S/C10H16O2/c1-5-6-9(4)10(11)12-7-8(2)3/h6,8-9H,1,7H2,2-4H3

InChI-Schlüssel

UTZUVGRVUFQKBP-UHFFFAOYSA-N

Kanonische SMILES

CC(C)COC(=O)C(C)C=C=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.